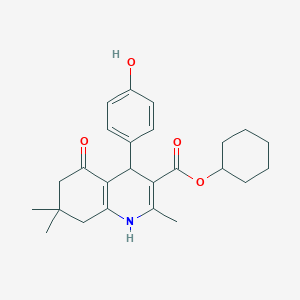
Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxyphenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2
Biological Activity
Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 1) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of Compound 1 is C25H31NO4 with a molecular weight of approximately 409.53 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H31NO4 |
| Molecular Weight | 409.53 g/mol |
| LogP (Partition Coefficient) | 4.937 |
| Water Solubility (LogSw) | -4.40 |
| Acid Dissociation Constant (pKa) | 3.11 |
Anticancer Activity
Recent studies have indicated that Compound 1 exhibits promising anticancer properties. It has been included in various screening libraries aimed at identifying new anticancer agents:
- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Case Studies : In a study assessing the efficacy of several compounds from the hexahydroquinoline class, Compound 1 demonstrated significant cytotoxic effects against breast and prostate cancer cell lines (IC50 values in the low micromolar range) .
Other Pharmacological Effects
Beyond its anticancer potential, Compound 1 has been evaluated for additional biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in vitro.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties through modulation of neurotransmitter systems.
In Vitro Studies
In vitro assays have shown that Compound 1 can effectively reduce the viability of cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).
- Results : Significant dose-dependent inhibition of cell growth was observed with IC50 values ranging from 5 to 15 µM across different cell lines.
In Vivo Studies
Animal models have also been employed to assess the efficacy and safety profile of Compound 1:
- Tumor Models : In xenograft models using human cancer cells implanted in mice, administration of Compound 1 resulted in reduced tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed.
Properties
IUPAC Name |
cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-15-21(24(29)30-18-7-5-4-6-8-18)22(16-9-11-17(27)12-10-16)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26-27H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAZLDAPSODOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)OC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386226 |
Source


|
| Record name | Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5613-16-1 |
Source


|
| Record name | Cyclohexyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














